tert-Butyl 4-methylbenzene-1-carboperoxoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

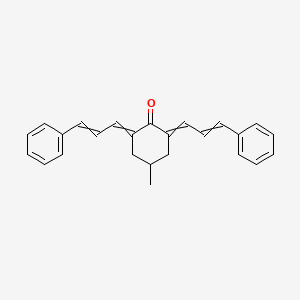

tert-Butyl 4-methylbenzoperoxoate: is an organic peroxide compound with the chemical formula C11H14O3. It is a derivative of peroxybenzoic acid and is known for its use as a radical initiator in various chemical reactions, particularly in polymerization processes. This compound is characterized by its ability to decompose and generate free radicals, making it valuable in industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-methylbenzoperoxoate can be synthesized through the acylation of tert-butyl hydroperoxide with 4-methylbenzoyl chloride. The reaction typically involves the use of an excess of tert-butyl hydroperoxide to ensure complete conversion. The reaction is carried out under controlled conditions to avoid decomposition of the peroxide.

Industrial Production Methods: In industrial settings, the production of tert-butyl 4-methylbenzoperoxoate involves similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors designed to handle peroxides safely. The product is often purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methylbenzoperoxoate primarily undergoes radical-induced reactions due to its peroxide group. These reactions include:

Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.

Polymerization: It is commonly used as a radical initiator in the polymerization of monomers such as ethylene, vinyl chloride, and styrene.

Decomposition: The compound decomposes to form tert-butyl alcohol, benzoic acid, and other by-products.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include substrates like alkenes and alkynes, with reaction conditions involving moderate temperatures and the presence of catalysts.

Polymerization Reactions: Monomers such as ethylene and styrene are used, with the reaction typically conducted at elevated temperatures to initiate radical formation.

Major Products:

- tert-Butyl Alcohol

- Benzoic Acid

- Methane

- Acetone

Scientific Research Applications

Chemistry: tert-Butyl 4-methylbenzoperoxoate is widely used as a radical initiator in the synthesis of polymers. It is also employed in various organic synthesis reactions where controlled radical generation is required.

Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to generate radicals has potential implications in biological research, particularly in studies involving oxidative stress and radical-induced damage.

Industry: In the industrial sector, tert-butyl 4-methylbenzoperoxoate is used in the production of low-density polyethylene (LDPE) and other polymers. It is also utilized in the crosslinking of unsaturated polyester resins, which are used in the manufacture of fiberglass-reinforced plastics.

Mechanism of Action

The mechanism of action of tert-butyl 4-methylbenzoperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The compound’s effectiveness as a radical initiator is due to its ability to decompose at relatively low temperatures, providing a steady supply of radicals.

Comparison with Similar Compounds

- tert-Butyl Peroxybenzoate

- Di-tert-butyl Peroxide

- Benzoyl Peroxide

Comparison: tert-Butyl 4-methylbenzoperoxoate is unique in its structure due to the presence of the 4-methyl group on the benzene ring. This structural difference can influence its reactivity and stability compared to other peroxides. For example, tert-butyl peroxybenzoate is a widely used peroxide with similar applications, but the presence of the methyl group in tert-butyl 4-methylbenzoperoxoate can lead to variations in its decomposition temperature and radical generation efficiency.

Properties

CAS No. |

22313-60-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

tert-butyl 4-methylbenzenecarboperoxoate |

InChI |

InChI=1S/C12H16O3/c1-9-5-7-10(8-6-9)11(13)14-15-12(2,3)4/h5-8H,1-4H3 |

InChI Key |

OMJLUSRSYRMVMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)